
3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one
Descripción general
Descripción
3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, also known as 3-hydroxyindenone, is an organic compound with the molecular formula C12H10NO. It is an indenone derivative with a pyridine ring attached to the hydroxy group. 3-hydroxyindenone is an important intermediate in the synthesis of various pharmaceuticals and has been used in the synthesis of other compounds, such as indole derivatives, indenolines, and indanones.
Aplicaciones Científicas De Investigación
Synthesis and Process Improvement
3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one is recognized as a significant intermediate in the synthesis of the anti-cancer drug Vatalanib. A study by Du Hong-guang (2013) highlighted the synthesis of this compound using phthalic anhydride and 4-picoline, with dodecane as the solvent and ZnCl2 as the catalyst. This process achieved a high yield of 90.6% (Du, 2013).
Applications in Drug Synthesis
The compound's utility in pharmaceutical synthesis extends beyond Vatalanib. Various studies have explored its role in synthesizing diverse biologically active compounds. For instance, Husain et al. (2011) developed a method to access enantiopure pyridin-3-ones, starting from D-glucal, which led to the construction of biologically significant molecules like furo[2,3-c]pyridines and bifuro[2,3-c]pyridines (Husain et al., 2011).
Structural and Physical Studies
Physical and structural studies of derivatives of 3-hydroxy-pyridin-2-ones have been conducted. Nelson et al. (1988) prepared a series of these compounds and examined them using single crystal X-ray diffraction and various spectroscopic methods, shedding light on their molecular structures and bonding characteristics (Nelson et al., 1988).
Exploration in Coordination Chemistry
The application of 3-hydroxy-pyridin-4-ones in coordination chemistry is significant. Zhang et al. (1991) synthesized a series of 1-aryl-3-hydroxy-2-methyl-4-pyridinones and their aluminum, gallium, and indium complexes. These studies focused on their n-octanol/water partitioning, potentiometry, and structural characteristics, providing insights into their potential in metal ion chelation and coordination (Zhang et al., 1991).
Mecanismo De Acción
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one may also interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes
Biochemical Pathways
Indole derivatives have been reported to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one may also affect multiple biochemical pathways.
Result of Action
Indole derivatives have been reported to exhibit a broad spectrum of biological activities . This suggests that 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one may also have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
3-hydroxy-2-pyridin-4-ylinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-13-10-3-1-2-4-11(10)14(17)12(13)9-5-7-15-8-6-9/h1-8,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTDMVMGNNVIOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=CC=NC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the synthetic route for producing 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one?
A1: This compound is synthesized through a reaction between phthalic anhydride and 4-picoline. The reaction utilizes dodecane as the solvent and zinc chloride (ZnCl2) as the catalyst. [] This process takes place at a temperature of 190°C for 24 hours, resulting in a yield of 90.6%. []
Q2: How is the structure of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one confirmed?
A2: The structure of the synthesized compound is verified using various spectroscopic techniques, including:
- 1H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number and types of hydrogen atoms in the molecule and their connectivity. []
- IR (Infrared Spectroscopy): This method helps identify functional groups present in the molecule by analyzing their characteristic vibrations. []
- MS (Mass Spectrometry): This technique determines the molecular weight and fragmentation pattern of the compound, providing further structural confirmation. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine](/img/structure/B1297280.png)
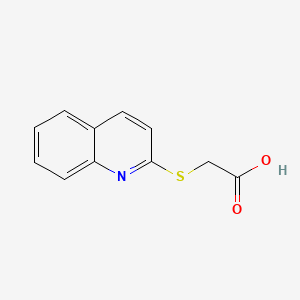
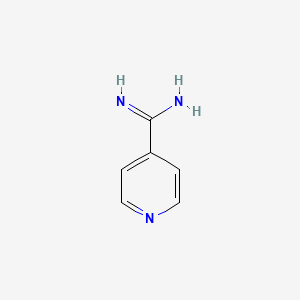
![1-Oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B1297291.png)
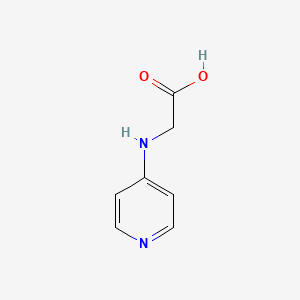
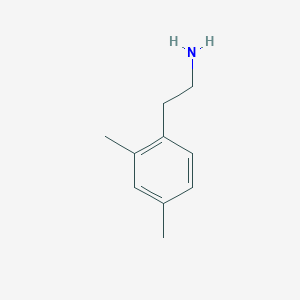
![Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane](/img/structure/B1297300.png)
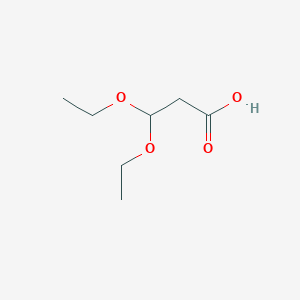
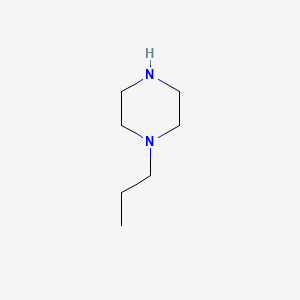
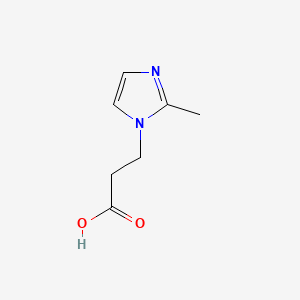
![1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1297311.png)
![3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione](/img/structure/B1297314.png)
